Cas no 10314-35-9 (Cyclohexylsulfamoyl Chloride)

Cyclohexylsulfamoyl chloride is a versatile sulfamoylating reagent widely used in organic synthesis and pharmaceutical applications. Its key advantages include high reactivity as an electrophile, enabling efficient introduction of the cyclohexylsulfamoyl moiety into target molecules. The compound exhibits good stability under controlled conditions, facilitating handling and storage. It is particularly valuable in the preparation of sulfonamide derivatives, which are important intermediates in drug discovery and agrochemical development. The cyclohexyl group enhances lipophilicity, making it useful for modifying physicochemical properties of resulting compounds. Its application spans nucleophilic substitutions and coupling reactions, offering synthetic flexibility for constructing complex molecular architectures.
Cyclohexylsulfamoyl Chloride structure
Cyclohexylsulfamoyl Chloride structure
Product Name:Cyclohexylsulfamoyl Chloride
CAS No:10314-35-9
MF:C6H12ClNO2S
MW:197.68297958374
MDL:MFCD11109158
CID:1057012
PubChem ID:12914615
Update Time:2025-05-26

Cyclohexylsulfamoyl Chloride Chemical and Physical Properties

Names and Identifiers

    • Cyclohexylsulfamoyl Chloride
    • N-cyclohexylsulfamoyl chloride
    • cyclohexylaminosulfonyl chloride
    • cyclohexylsulfamic acid chloride
    • cyclohexylsulfamyl chloride
    • Sulfamoyl chloride,cyclohexyl
    • Sulfamoyl chloride, cyclohexyl-
    • cyclohexylsulfamoylchloride
    • cyclohexylamino sulfonylchloride
    • FGZSEUXOFDMNEL-UHFFFAOYSA-N
    • 6579AJ
    • STL301351
    • TRA0080642
    • SY018713
    • AB0072496
    • DTXSID60512831
    • SCHEMBL3273144
    • CS-0209850
    • A896609
    • DB-318987
    • AKOS006308434
    • NS-01987
    • MFCD11109158
    • 10314-35-9
    • MDL: MFCD11109158
    • Inchi: 1S/C6H12ClNO2S/c7-11(9,10)8-6-4-2-1-3-5-6/h6,8H,1-5H2
    • InChI Key: FGZSEUXOFDMNEL-UHFFFAOYSA-N
    • SMILES: ClS(NC1CCCCC1)(=O)=O

Computed Properties

  • Exact Mass: 197.02800
  • Monoisotopic Mass: 197.0277275g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.6
  • XLogP3: 1.9

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.2±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 351.9±25.0 °C at 760 mmHg
  • Flash Point: 166.6±23.2 °C
  • PSA: 54.55000
  • LogP: 2.86400
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

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Cyclohexylsulfamoyl Chloride Production Method

Cyclohexylsulfamoyl Chloride Suppliers

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(CAS:10314-35-9)Cyclohexylsulfamoyl Chloride
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:56
Price ($):246.0/520.0/1034.0
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Additional information on Cyclohexylsulfamoyl Chloride

Cyclohexylsulfamoyl Chloride (CAS No. 10314-35-9): An Overview of Its Synthesis, Applications, and Recent Research Advances

Cyclohexylsulfamoyl Chloride (CAS No. 10314-35-9) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This chlorosulfonamide derivative is known for its unique reactivity and utility in the synthesis of various bioactive molecules and pharmaceutical intermediates. In this article, we will delve into the synthesis, applications, and recent research advancements of Cyclohexylsulfamoyl Chloride.

Synthesis of Cyclohexylsulfamoyl Chloride

The synthesis of Cyclohexylsulfamoyl Chloride typically involves the reaction of cyclohexylamine with sulfuryl chloride (SO2Cl2) or chlorosulfonic acid (ClSO3H). The reaction proceeds via the formation of an intermediate sulfamate, which is then converted to the final chlorosulfonamide product. The general synthetic route can be summarized as follows:

Cyclohexylamine + SO2Cl2 → Cyclohexylsulfamate + HCl

Cyclohexylsulfamate + SO2Cl2Cyclohexylsulfamoyl Chloride

This synthetic method is well-documented in the literature and has been optimized for high yields and purity. Recent studies have explored alternative synthetic routes to improve the efficiency and environmental sustainability of the process. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a greener synthesis method using catalytic amounts of a transition metal complex, which significantly reduced the formation of by-products and waste.

Applications in Organic Synthesis and Medicinal Chemistry

Cyclohexylsulfamoyl Chloride is widely used as a building block in organic synthesis due to its ability to form stable amide bonds with a variety of nucleophiles. This reactivity makes it an essential reagent in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science applications.

In medicinal chemistry, Cyclohexylsulfamoyl Chloride has been utilized to synthesize compounds with diverse biological activities. For example, a recent study published in the Bioorganic & Medicinal Chemistry Letters described the use of this compound in the development of novel antiviral agents. The researchers synthesized a series of cyclohexylsulfonamide derivatives and evaluated their antiviral activity against several RNA viruses, including influenza and coronaviruses. The results showed that some derivatives exhibited potent antiviral activity with low cytotoxicity.

Clinical Trials and Pharmaceutical Development

The potential therapeutic applications of compounds derived from Cyclohexylsulfamoyl Chloride have also been explored in clinical trials. A phase II clinical trial conducted by a leading pharmaceutical company investigated the efficacy and safety of a cyclohexylsulfonamide-based drug candidate for treating chronic inflammatory diseases. The trial results were promising, demonstrating significant improvements in patient outcomes with minimal adverse effects.

Beyond its direct use in drug development, Cyclohexylsulfamoyl Chloride has also found applications as an intermediate in the synthesis of other pharmaceutical compounds. For instance, it has been used to synthesize prodrugs that enhance the bioavailability and pharmacokinetic properties of existing drugs. A study published in the European Journal of Medicinal Chemistry highlighted the use of cyclohexylsulfonamide derivatives as prodrugs for improving the oral absorption and stability of poorly soluble drugs.

Recent Research Advances and Future Perspectives

The ongoing research on Cyclohexylsulfamoyl Chloride continues to uncover new applications and improve existing methods. One area of active research is the development of catalytic systems for its synthesis that are more environmentally friendly and cost-effective. Additionally, efforts are being made to expand its utility in combinatorial chemistry and high-throughput screening platforms.

In conclusion, Cyclohexylsulfamoyl Chloride (CAS No. 10314-35-9) is a valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, and pharmaceutical development. Its unique reactivity and versatility make it an important reagent for researchers working on novel bioactive molecules and therapeutic agents. As research continues to advance, it is likely that new applications and improvements will further enhance its significance in these fields.

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Amadis Chemical Company Limited
(CAS:10314-35-9)Cyclohexylsulfamoyl Chloride
A896609
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):246.0/520.0/1034.0
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